

Decoding Specificity: A Comparative Guide to SUMOylation Inhibitor COH000 in Cellular Assays

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Compound of Interest					
Compound Name:	СОН000				
Cat. No.:	B15572618	Get Quote			

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and translatable results. This guide provides a comprehensive comparison of **COH000**, a notable inhibitor of the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE), with other widely used SUMOylation inhibitors, ML-792 and TAK-981 (subasumstat). We delve into their mechanisms of action, comparative inhibitory activities, and the cellular assays crucial for confirming their specificity.

Executive Summary

COH000 is a potent, allosteric, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1) with high selectivity for the SUMOylation pathway over other ubiquitin-like protein modification pathways.[1][2] Its unique mechanism of action, targeting a cryptic pocket on the SAE enzyme, distinguishes it from other inhibitors and contributes to its specificity. This guide presents a comparative analysis of **COH000** with ML-792 and TAK-981, summarizing their inhibitory concentrations and selectivity. Furthermore, we provide detailed protocols for key cellular assays to empower researchers to independently verify the specificity of these compounds.

Comparison of SUMOylation Inhibitors

The table below summarizes the in vitro inhibitory concentrations (IC50) of **COH000**, ML-792, and TAK-981 against their primary target, SAE, and other related E1 enzymes, highlighting



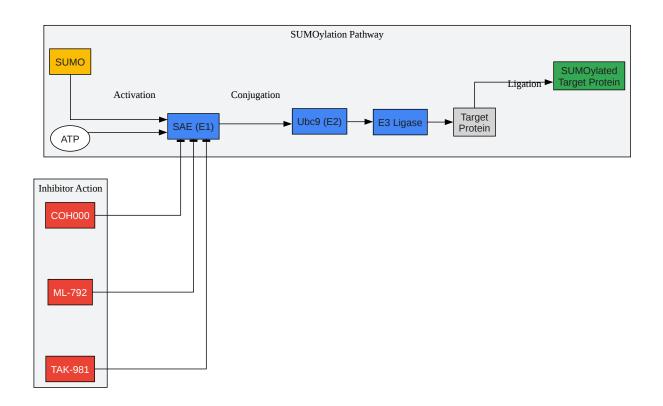
their selectivity.

Inhibitor	Target	IC50	Selectivity vs. UAE (Ubiquitin- Activating Enzyme)	Selectivity vs. NAE (NEDD8- Activating Enzyme)	Mechanism of Action
СОН000	SUMO E1 (SAE)	0.2 μM (in vitro SUMOylation)[1][2]	>500-fold vs. Ubiquitylation [1][2]	Data not available	Allosteric, Covalent, Irreversible[1] [3]
ML-792	SAE/SUMO1	3 nM	>100 μM	>32 μM	Mechanism- based
SAE/SUMO2	11 nM				
TAK-981 (subasumstat)	SAE	0.6 nM	Highly Selective	Highly Selective	Forms SUMO- inhibitor adduct

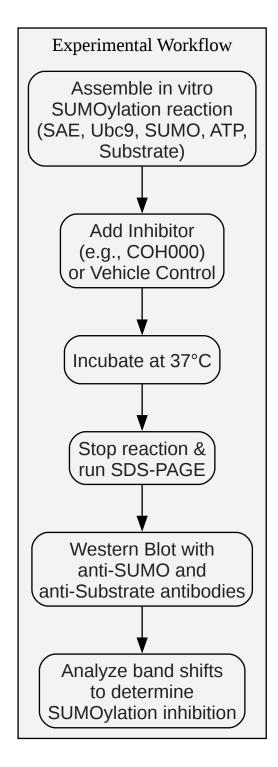
Signaling Pathway of SUMOylation and Inhibitor Action

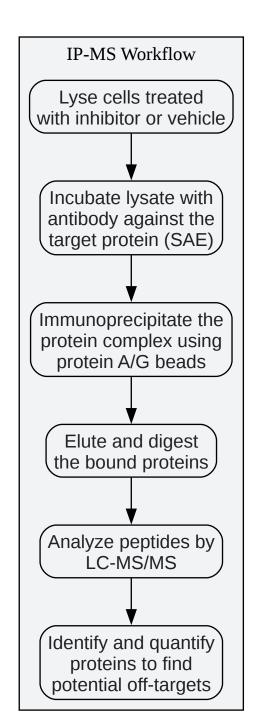
The SUMOylation cascade is a multi-step enzymatic process analogous to ubiquitylation. It begins with the activation of a SUMO protein by the E1 activating enzyme, SAE. This process is ATP-dependent and results in the formation of a high-energy thioester bond between SAE and the SUMO protein. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is attached to a lysine residue on the target protein. **COH000**, ML-792, and TAK-981 all target the initial activation step by inhibiting SAE, thereby blocking the entire downstream pathway.











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